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Compound of Interest

Compound Name: Jujubogenin

Cat. No.: B1254797

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry
of Jujubogenin, a complex triterpenoid sapogenin of significant interest in medicinal chemistry
and drug development.

Chemical Structure

Jujubogenin is a dammarane-type triterpenoid aglycone. Its chemical formula is C3oHasOa4,
with a molecular weight of approximately 472.7 g/mol . The core structure is a pentacyclic
triterpene skeleton, characterized by a complex arrangement of fused rings and multiple
stereocenters.

The systematic IUPAC name for Jujubogenin is
(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-
enyl)-19,21-dioxahexacyclo[18.2.1.0%,14.02,11,05,19.0%> 2%)tricosane-7,16-diol[ 1].

Below is a 2D representation of the chemical structure of Jujubogenin, generated using the
DOT language.

Jujubogenin Chemical Structure

Stereochemistry
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Jujubogenin possesses a highly complex stereochemistry with nine contiguous stereocenters.
This intricate three-dimensional arrangement is critical for its biological activity. The specific
stereochemical configuration is determined by the spatial orientation of the various substituents
on the fused ring system.

The stereochemistry of Jujubogenin has been elucidated through advanced spectroscopic
techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments
such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments provide
information about the spatial proximity of protons, allowing for the determination of the relative
stereochemistry of the molecule.

Due to the proprietary nature of much of the raw spectroscopic data, a comprehensive table of
specific dihedral angles and atom-to-atom distances from X-ray crystallography is not publicly
available. However, the established IUPAC name reflects the confirmed absolute
stereochemistry at each chiral center.

Quantitative Data

Detailed quantitative data for Jujubogenin, such as NMR chemical shifts and crystallographic
data, are often found in specialized chemical databases and original research publications,
which may require subscriptions for access. While a complete public dataset is not readily
available, the following tables provide a representative summary of the types of data used for
the characterization of Jujubogenin and related triterpenoids.

Table 1: Representative 13C NMR Chemical Shifts for a Dammarane-type Triterpenoid Scaffold
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Carbon Atom Chemical Shift (6) ppm (in Pyridine-ds)
C-1 38.5-395
C-2 26.0-27.0
C-3 88.0-89.0
C-4 39.0 - 40.0
C-5 55.0-56.0
C-6 18.0-19.0
C-7 34.0-35.0
C-8 40.0-41.0
C-9 50.0-51.0
C-10 37.0-38.0
C-20 72.0-73.0
C-21 22.0-23.0
C-22 36.0-37.0
C-23 25.0-26.0
C-24 125.0 - 126.0
C-25 131.0-132.0
C-26 25.5-26.5
C-27 17.5-18.5
C-28 28.0-29.0
C-29 16.0-17.0
C-30 16.5-17.5
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Note: These are approximate chemical shift ranges for a typical dammarane-type scaffold and
may vary for Jujubogenin itself.

Table 2: Representative *H NMR Chemical Shifts for Key Protons in a Dammarane-type
Triterpenoid

Chemical Shift (6) ppm (in

Proton Multiplicity
CDCIs)

H-3 3.20-3.30 dd
H-12 5.30-5.40 t
H-24 5.10-5.20 t
Me-18 0.85-0.95 S
Me-19 0.75-0.85 S
Me-21 0.90-1.00 d
Me-26 1.60-1.70 S
Me-27 1.65-1.75 S
Me-28 0.80-0.90 S
Me-29 0.95-1.05 S
Me-30 0.88 - 0.98 S

Note: These are generalized values. Specific shifts and coupling constants for Jujubogenin
require access to detailed spectral data.

Experimental Protocols

The structural elucidation of Jujubogenin and its glycosides involves a combination of
chromatographic separation and spectroscopic analysis.

Isolation and Purification
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o Extraction: The plant material (e.g., seeds of Ziziphus jujuba) is typically defatted with a non-
polar solvent like hexane, followed by extraction with a polar solvent such as methanol or
ethanol.

o Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate
compounds based on polarity.

o Chromatography: Final purification is achieved through a series of column chromatography
techniques, including silica gel, Sephadex, and High-Performance Liquid Chromatography
(HPLC).

Structure Elucidation

A combination of spectroscopic methods is employed for the definitive structural analysis of
Jujubogenin.

4.2.1. Mass Spectrometry (MS)

e Technique: High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) is
commonly used.

e Purpose: To determine the accurate molecular weight and elemental composition of the
molecule.

o Methodology:
o The purified sample is dissolved in a suitable solvent (e.g., methanol).
o The solution is infused into the ESI source.
o Mass spectra are acquired in both positive and negative ion modes.

o The molecular formula is determined from the exact mass measurement of the molecular
ion peak (e.g., [M+H]* or [M-H]").

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Techniques: A suite of 1D and 2D NMR experiments are performed.
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Purpose: To determine the carbon skeleton, the number and types of protons and carbons,
their connectivity, and the relative stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g.,
CDCls, Pyridine-ds).

Key Experiments:

o H NMR: Provides information on the number of different types of protons and their
neighboring protons (through spin-spin coupling).

o 13C NMR: Shows the number of different types of carbon atoms in the molecule.

o DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,
CHz, and CHs groups.

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same spin
system.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart, which is crucial for establishing the
connectivity of the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations
between protons that are close to each other, providing critical information for determining
the relative stereochemistry.

Signaling Pathways

Jujubogenin, primarily through its glycoside derivatives like Jujuboside A, exerts significant
effects on the central nervous system by modulating key neurotransmitter systems. The
primary mechanisms involve the glutamatergic and GABAergic pathways.
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Inhibition of Glutamate-Mediated Excitatory Signaling

Jujuboside A has been shown to inhibit the excitatory signaling pathway mediated by
glutamate. This is achieved by reducing the release of glutamate and subsequently blocking
the increase of intracellular calcium ([Caz*]i) that is typically induced by glutamate. This action
IS believed to contribute to the sedative and anxiolytic effects of Jujubogenin-containing
extracts.

The following diagram illustrates the proposed inhibitory effect of Jujubogenin (via Jujuboside
A) on the glutamate signaling pathway.
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Inhibition of Glutamate Excitatory Pathway by Jujubogenin

Modulation of GABAergic Signaling

Jujubogenin and its glycosides also modulate the GABAergic system, which is the primary
inhibitory neurotransmitter system in the brain. It is believed to enhance the effects of GABA,
leading to a calming effect. This may occur through interaction with GABA-A receptors,
although the precise molecular targets are still under investigation.

The diagram below depicts the general mechanism of GABAergic signaling and the potential

point of modulation by Jujubogenin.
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Modulation of GABAergic Signaling by Jujubogenin

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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